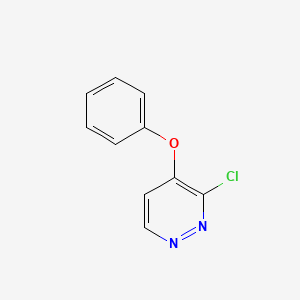
3-Chloro-4-phenoxypyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-phenoxypyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-4-phenoxypyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with phenols in the presence of a base . Another method includes the catalytic dehalogenation of corresponding 3-phenoxy-6-chloropyridazines . These reactions typically occur under mild conditions, such as room temperature and ordinary pressure, using catalysts like palladium on charcoal or Raney nickel in ammonia methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale preparation techniques. These methods include the use of autoclaves at controlled temperatures (50-60°C) and pressures (10-20 kg/cm²) to ensure efficient synthesis . The choice of catalysts and reaction conditions is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-Chloro-4-phenoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with different nucleophiles to replace the chlorine atom.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridazine ring.
Common Reagents and Conditions:
Catalysts: Palladium on charcoal, Raney nickel.
Solvents: Ammonia methanol, ethanol.
Conditions: Room temperature, ordinary pressure, sometimes elevated temperatures and pressures for industrial processes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation of 3-chloro-6-phenoxypyridazines can yield various 3-phenoxypyridazines .
科学的研究の応用
3-Chloro-4-phenoxypyridazine has a wide range of applications in scientific research:
Agriculture: It is used as a selective herbicide due to its ability to inhibit the growth of specific weeds without harming crops.
Pharmaceuticals: Pyridazine derivatives, including this compound, are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-phenoxypyridazine varies based on its application:
Herbicidal Activity: It inhibits the growth of weeds by interfering with specific biochemical pathways essential for plant development.
Pharmaceutical Effects: The compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects like antimicrobial or anticancer activity.
類似化合物との比較
3-Phenoxypyridazine: Similar in structure but lacks the chlorine atom, which can influence its biological activity.
3-(2,6-Dichlorophenoxy)pyridazine: Contains additional chlorine atoms, potentially enhancing its herbicidal properties.
Uniqueness: 3-Chloro-4-phenoxypyridazine stands out due to its specific substitution pattern, which can significantly impact its reactivity and biological activity. The presence of both chlorine and phenoxy groups provides a unique combination of properties that can be fine-tuned for various applications .
特性
分子式 |
C10H7ClN2O |
|---|---|
分子量 |
206.63 g/mol |
IUPAC名 |
3-chloro-4-phenoxypyridazine |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(6-7-12-13-10)14-8-4-2-1-3-5-8/h1-7H |
InChIキー |
HFDURQKRVVEOLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(N=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















